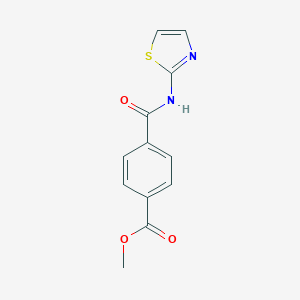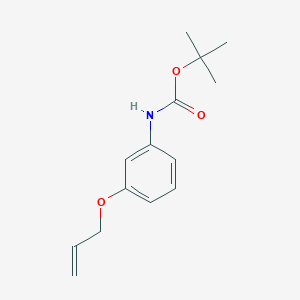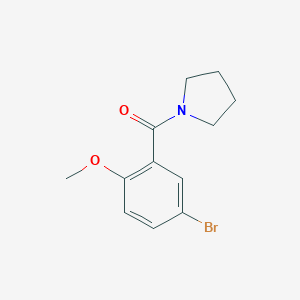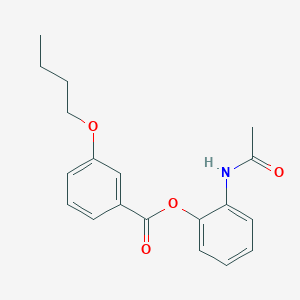
Methyl 4-(1,3-thiazol-2-ylcarbamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(1,3-thiazol-2-ylcarbamoyl)benzoate, also known as MTB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
Methyl 4-(1,3-thiazol-2-ylcarbamoyl)benzoate exerts its biological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the degradation of acetylcholine, which is important for cognitive function. Methyl 4-(1,3-thiazol-2-ylcarbamoyl)benzoate also inhibits the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. Additionally, Methyl 4-(1,3-thiazol-2-ylcarbamoyl)benzoate has been shown to modulate the levels of various neurotransmitters and cytokines, which play important roles in the regulation of physiological processes.
Biochemical and Physiological Effects:
Methyl 4-(1,3-thiazol-2-ylcarbamoyl)benzoate has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta, and increase the levels of anti-inflammatory cytokines, such as interleukin-10. Methyl 4-(1,3-thiazol-2-ylcarbamoyl)benzoate has also been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and reactive oxygen species. Additionally, Methyl 4-(1,3-thiazol-2-ylcarbamoyl)benzoate has been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-(1,3-thiazol-2-ylcarbamoyl)benzoate has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, there are also some limitations to its use, including the need for further investigation of its pharmacokinetics and pharmacodynamics, as well as its potential side effects.
Direcciones Futuras
There are several future directions for the research on Methyl 4-(1,3-thiazol-2-ylcarbamoyl)benzoate. One potential direction is the investigation of its effects on other diseases, such as multiple sclerosis and epilepsy. Another direction is the development of more potent and selective analogs of Methyl 4-(1,3-thiazol-2-ylcarbamoyl)benzoate. Additionally, the investigation of the mechanisms underlying the effects of Methyl 4-(1,3-thiazol-2-ylcarbamoyl)benzoate on cognitive function and memory may lead to the development of novel therapeutic strategies for the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, Methyl 4-(1,3-thiazol-2-ylcarbamoyl)benzoate is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further investigation of Methyl 4-(1,3-thiazol-2-ylcarbamoyl)benzoate may lead to the development of novel therapeutic strategies for the treatment of various diseases.
Métodos De Síntesis
Methyl 4-(1,3-thiazol-2-ylcarbamoyl)benzoate can be synthesized through a multi-step process that involves the reaction of 2-aminothiazole with methyl 4-bromobenzoate, followed by the treatment with potassium carbonate and subsequent reaction with isocyanate. The final product is obtained through the purification process, which includes recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
Methyl 4-(1,3-thiazol-2-ylcarbamoyl)benzoate has shown potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. Methyl 4-(1,3-thiazol-2-ylcarbamoyl)benzoate has also been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's, Parkinson's, and Huntington's diseases.
Propiedades
Fórmula molecular |
C12H10N2O3S |
|---|---|
Peso molecular |
262.29 g/mol |
Nombre IUPAC |
methyl 4-(1,3-thiazol-2-ylcarbamoyl)benzoate |
InChI |
InChI=1S/C12H10N2O3S/c1-17-11(16)9-4-2-8(3-5-9)10(15)14-12-13-6-7-18-12/h2-7H,1H3,(H,13,14,15) |
Clave InChI |
JQMSKHAVKHWSAM-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC=CS2 |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-chloro-3-[(3-phenylpropanoyl)amino]phenyl}butanamide](/img/structure/B250386.png)
![N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B250387.png)
![2-fluoro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250388.png)
![4-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250390.png)
![4-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250391.png)
![2-(4-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B250392.png)
![N-[3-(2-methoxyethoxy)phenyl]-4-propoxybenzamide](/img/structure/B250394.png)
![N-[3-(2-ethoxyethoxy)phenyl]-4-methoxybenzamide](/img/structure/B250396.png)

![N-(2-hydroxyphenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B250399.png)
![1-Benzhydryl-4-[2-(2-methoxyethoxy)benzoyl]piperazine](/img/structure/B250404.png)
![N-[2-(benzyloxy)phenyl]-2-fluorobenzamide](/img/structure/B250405.png)

